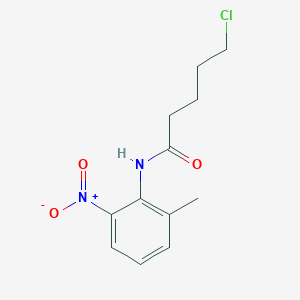

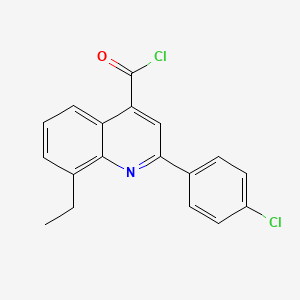

Methyl 3-ethynyl-4-fluorobenzoate

Descripción general

Descripción

Methyl 3-ethynyl-4-fluorobenzoate (MEFB) is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. MEFB belongs to the class of benzoates, which are organic compounds that are commonly used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.

Aplicaciones Científicas De Investigación

Antimicrobial and Antituberculosis Activity

- Hydrazones derived from 4-fluorobenzoic acid hydrazide have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The 4-fluorobenzoic acid derivatives, including the [(2,6-dichlorophenyl) methylene]hydrazide, exhibited the highest inhibitory activity of all compounds studied (Koçyiğit-Kaymakçıoğlu et al., 2009).

Fluorescent Sensor Application

- A fluorogenic chemosensor based on methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate was synthesized, demonstrating high selectivity and sensitivity towards Al3+ ions, even in the presence of other metal ions. This sensor could be used for bio-imaging fluorescent probe applications to detect Al3+ in human cervical HeLa cancer cell lines (Ye et al., 2014).

Synthesis and Characterization

- Methyl 2-amino-5-fluorobenzoate was synthesized using 3-fluorobenzoic acid as raw material. An optimal synthesis route was determined, and the product's structure was confirmed through various spectral data and elemental analysis (Yin Jian-zhong, 2010).

Anaerobic Transformation Studies

- Isomeric fluorophenols were used as phenol analogs to investigate the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium. The carboxyl group was introduced para to the phenolic hydroxyl group, indicating a specific transformation pathway (Genthner et al., 1989).

Electrochemical Studies

- The electrochemical reduction of methylfluorobenzoates was analyzed using convolution potential sweep voltammetry. This study provided insights into the C–F bond cleavages and electro-dimerization in these compounds (Muthukrishnan & Sangaranarayanan, 2010).

Biodegradation Analysis

- A bacterium capable of degrading 3-fluorobenzoate was identified as a strain of the genus Sphingomonas. Fluorine nuclear magnetic resonance spectroscopy (19F NMR) was used to analyze the culture supernatant, revealing the disappearance of 3-fluorobenzoate and the appearance of fluoride ion and other fluorinated compounds (Boersma et al., 2004).

Propiedades

IUPAC Name |

methyl 3-ethynyl-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNKQNYNVRQPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1420743.png)

![[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1420746.png)